molecular formula C15H28OSi2 B12557501 Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- CAS No. 143106-12-1

Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-

Cat. No.: B12557501
CAS No.: 143106-12-1
M. Wt: 280.55 g/mol
InChI Key: AAOKQPABVADXLQ-UHFFFAOYSA-N
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Description

Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is a chemical compound with the molecular formula C15H28OSi2. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a phenyl group substituted with a trimethylsilyl group and a tert-butyl-dimethylsilyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- typically involves the reaction of 4-hydroxyphenyltrimethylsilane with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenol derivatives.

    Reduction: The compound can be reduced to form silane derivatives with different oxidation states.

    Substitution: The trimethylsilyl and tert-butyl-dimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce various silane derivatives.

Scientific Research Applications

Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl and phenol functionalities in organic synthesis.

    Biology: The compound is employed in the modification of biomolecules for improved stability and solubility.

    Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and tert-butyl-dimethylsilyl groups can form stable bonds with hydroxyl and phenol groups, protecting them from unwanted reactions. This allows for selective modification and functionalization of molecules in complex chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: A compound with two trimethylsilyl groups attached to a benzene ring.

    Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-butyn-1-yl]trimethyl-: A similar compound with a butynyl group instead of a phenyl group.

Uniqueness

Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is unique due to its combination of a phenyl group with both trimethylsilyl and tert-butyl-dimethylsilyl groups. This structure provides enhanced stability and reactivity, making it a valuable tool in various chemical and biological applications.

Properties

CAS No.

143106-12-1

Molecular Formula

C15H28OSi2

Molecular Weight

280.55 g/mol

IUPAC Name

tert-butyl-dimethyl-(4-trimethylsilylphenoxy)silane

InChI

InChI=1S/C15H28OSi2/c1-15(2,3)18(7,8)16-13-9-11-14(12-10-13)17(4,5)6/h9-12H,1-8H3

InChI Key

AAOKQPABVADXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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